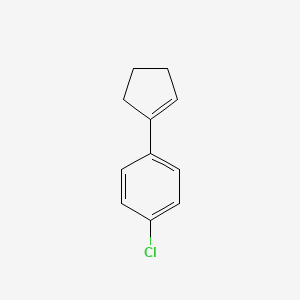

1-Cyclopentenyl-4-chlorobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(cyclopenten-1-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZIPCPREYNZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503652 | |

| Record name | 1-Chloro-4-(cyclopent-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-98-4 | |

| Record name | 1-Chloro-4-(cyclopent-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopentenyl 4 Chlorobenzene and Its Precursors

Strategies for Carbon-Carbon Bond Formation

The creation of the aryl-alkenyl linkage in 1-Cyclopentenyl-4-chlorobenzene relies heavily on modern catalytic processes that facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.

Cross-Coupling Approaches for Aryl-Alkyl/Alkenyl Linkages

Cross-coupling reactions have become indispensable tools in organic synthesis, and the construction of this compound is no exception. These reactions, often catalyzed by transition metals, allow for the precise joining of two different carbon fragments.

Palladium catalysts are at the forefront of cross-coupling chemistry, offering a versatile platform for the synthesis of complex molecules. rsc.orgnih.govnih.gov

The Heck reaction , discovered by Richard F. Heck and Tsutomu Mizoroki, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgnih.gov This reaction provides a direct method for the arylation of alkenes. nih.gov In the context of this compound synthesis, this would typically involve the coupling of a 4-chlorophenyl halide (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene) with cyclopentene (B43876). The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of catalyst, base, and solvent are critical parameters that influence the reaction's efficiency. nih.gov

Table 1: Key Aspects of the Heck Reaction

| Feature | Description |

| Reactants | Unsaturated halide (or triflate) and an alkene. wikipedia.org |

| Catalyst | Palladium-based, often with phosphine (B1218219) ligands. organic-chemistry.org |

| Base | Required for the reaction to proceed. wikipedia.org |

| Key Bond Formed | Carbon-carbon bond between the aryl/vinyl group and the alkene. wikipedia.org |

| Stereoselectivity | Often exhibits high trans selectivity. organic-chemistry.org |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.orgyoutube.com For the synthesis of this compound, this would entail the reaction of a cyclopentenylboronic acid or ester with a 4-chlorophenyl halide. nih.govbeilstein-journals.org A key advantage of the Suzuki-Miyaura coupling is the use of organoboron reagents, which are generally stable, non-toxic, and environmentally benign. youtube.com The reaction mechanism involves a catalytic cycle similar to the Heck reaction, with a crucial transmetalation step where the organic group is transferred from boron to the palladium center. libretexts.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters). libretexts.org | Organotin compounds. libretexts.org |

| Toxicity of Reagents | Generally low toxicity. libretexts.org | Highly toxic. libretexts.org |

| Reaction Conditions | Typically requires a base. libretexts.org | Does not necessarily require a base. |

| Byproducts | Boron-based byproducts, which are often water-soluble and easily removed. | Tin-based byproducts, which can be difficult to remove. |

The Stille coupling utilizes organotin reagents in a palladium-catalyzed reaction with organohalides. While effective, the high toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. libretexts.org

Recent advancements have highlighted the utility of nickel catalysts in cross-coupling reactions. nih.gov Nickel-catalyzed arylboration of alkenes, for instance, offers a novel approach to synthesize complex molecules. nih.gov This method allows for the simultaneous introduction of both an aryl group and a boron-containing functional group across a double bond. nih.gov In the synthesis of a precursor to this compound, one could envision the nickel-catalyzed reaction of cyclopentene with a diboron (B99234) reagent and a 4-chlorophenyl halide. This reaction can proceed with high regioselectivity and stereoselectivity, offering a powerful tool for constructing densely functionalized molecules. orgsyn.org

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of synthesizing substituted compounds like this compound. nih.gov In cross-coupling reactions involving unsymmetrical alkenes or di-halogenated arenes, the ability to direct the reaction to a specific position is paramount. chemrxiv.orgnsf.gov For example, in the Heck reaction with a substituted cyclopentene, the incoming aryl group can potentially add to two different positions. The regiochemical outcome is often influenced by steric and electronic factors of both the alkene and the aryl halide, as well as the nature of the catalyst and ligands employed. youtube.com Similarly, if starting with a dihalobenzene, selective reaction at one halogen over the other is a key challenge that can be addressed through careful selection of reaction conditions and catalysts. chemrxiv.org

Organometallic Reagent-Based Syntheses

Organometallic reagents, particularly Grignard reagents, have long been a cornerstone of organic synthesis for forming carbon-carbon bonds.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles capable of attacking a wide range of electrophiles. libretexts.org In the context of synthesizing this compound, a plausible route would involve the reaction of a cyclopentenyl Grignard reagent with a 4-chlorophenyl electrophile, or conversely, a 4-chlorophenyl Grignard reagent with a cyclopentenyl electrophile.

The preparation of a 4-chlorophenyl Grignard reagent can be achieved by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium. walisongo.ac.id The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective formation of the Grignard reagent at the bromine-substituted position. walisongo.ac.id This Grignard reagent can then be coupled with a suitable cyclopentene derivative. For instance, reaction with a cyclopentenone followed by dehydration could yield the target molecule. It is crucial to perform these reactions under anhydrous conditions, as Grignard reagents readily react with water. libretexts.org The preparation of Grignard reagents from chlorobenzene (B131634) itself is also possible, though it may require an initiator. google.comgoogle.com

Cycloaddition Reactions Leading to Cyclopentene Scaffolds

Cycloaddition reactions provide a powerful means to construct cyclic systems in a stereocontrolled manner. Both [4+2] and [2+2] cycloadditions can be envisioned as pathways to precursors of this compound.

Diels-Alder Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org To synthesize a substituted cyclopentene, a subsequent ring contraction or modification would be necessary, making this a less direct approach. However, a variant could involve the formation of a cyclohexene (B86901) derivative that can be transformed into the target molecule.

A plausible, though multi-step, strategy could involve the reaction of a diene with 4-chlorostyrene (B41422) (1-chloro-4-vinylbenzene) acting as the dienophile. sigmaaldrich.com The reactivity in a normal-demand Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgchemistrysteps.com The chloro group is electron-withdrawing, which slightly activates the dienophile.

Hypothetical Diels-Alder Pathway:

Diene: Butadiene

Dienophile: 1-Chloro-4-vinylbenzene

Product: 4-(4-Chlorophenyl)cyclohexene

This cyclohexene product would then require further chemical transformations, such as oxidative cleavage and subsequent cyclization, to yield the desired cyclopentenyl scaffold. Given the complexity of these subsequent steps, this is not the most efficient route but represents a valid theoretical approach based on fundamental cycloaddition principles. masterorganicchemistry.commasterorganicchemistry.com

[2+2] Cycloadditions and Rearrangements

The [2+2] cycloaddition of two alkenes typically yields a four-membered cyclobutane (B1203170) ring. nih.govchemrxiv.org This reaction can be promoted photochemically. For instance, the photodimerization of styrene (B11656) derivatives can produce cyclobutanes. rsc.org For the synthesis of a cyclopentene ring, a [2+2] cycloaddition would need to be followed by a rearrangement that expands the ring.

A potential, albeit complex, pathway could involve the [2+2] cycloaddition of 4-chlorostyrene with an appropriate alkene, followed by a vinylcyclobutane-cyclopentene rearrangement. This rearrangement is a known process that occurs under thermal conditions, proceeding through the cleavage of the cyclobutane ring to form a diradical intermediate which then recyclizes to the more stable five-membered ring.

This synthetic route is generally less common for simple structures like this compound due to potential challenges in controlling regioselectivity and the high energy conditions required for the rearrangement.

Functionalization and Derivatization Routes

Once this compound is synthesized, its chlorobenzene moiety can be further modified through various reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Chlorobenzene Moiety

The position of further substitution on the aromatic ring is directed by the two existing substituents: the chloro group and the 1-cyclopentenyl group.

Chloro Group: Halogens are deactivating but are ortho, para-directing. libretexts.orgorganicchemistrytutor.com The deactivation occurs via the inductive effect, while the ortho, para direction is due to the ability of the halogen's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. quora.com

1-Cyclopentenyl Group: As an alkenyl group, it is considered an activating, ortho, para-directing group. imperial.ac.uk It activates the ring through hyperconjugation and the electron-donating nature of the alkyl framework.

The combined effect of a deactivating ortho, para-director and an activating ortho, para-director means that incoming electrophiles will be directed to the positions that are ortho and para to the activating cyclopentenyl group and ortho or meta to the chloro group. The positions ortho to the cyclopentenyl group (C2 and C6) are the most activated and are therefore the most likely sites for substitution.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 1-Cyclopentenyl-2-nitro-4-chlorobenzene |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-1-cyclopentenyl-4-chlorobenzene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-4-chloro-1-cyclopentenylbenzene |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-1-cyclopentenylbenzene-2-sulfonic acid |

The reaction of chlorobenzene with chlorine in the presence of a Lewis acid catalyst typically yields a mixture of 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene (B42874). youtube.com In the case of this compound, the strong activating effect of the cyclopentenyl group would strongly favor substitution at the C2 position.

Selective Halogenation/Dehalogenation of the Chlorobenzene Ring

Modifying the halogen substitution pattern on the this compound ring presents specific challenges.

Selective Halogenation: Introducing a second halogen onto the ring would follow the principles of electrophilic aromatic substitution described above. The most likely product of, for example, bromination would be 2-Bromo-1-cyclopentenyl-4-chlorobenzene, due to the directing effects of the existing substituents. Achieving selective halogenation at other positions would be difficult without employing more advanced techniques like directed ortho-metalation, which might be complicated by the reactivity of the cyclopentene double bond.

Selective Dehalogenation: The removal of the chlorine atom can be achieved through catalytic hydrodehalogenation. This process often employs a palladium catalyst (e.g., Pd/C or PdCl₂(dppf)) and a hydrogen source, such as hydrogen gas or a hydride donor like sodium borohydride (B1222165) (NaBH₄). acs.orgrsc.org Research on the dehalogenation of polychlorinated biphenyls (PCBs) has shown that these reactions can exhibit selectivity. oup.compsu.edu For instance, some catalytic systems show a preference for the removal of meta-substituted chlorines over ortho or para ones. acs.org However, complete and selective dehalogenation of this compound to 1-cyclopentenylbenzene would require careful optimization to prevent the simultaneous reduction of the cyclopentene double bond.

Transformations of the Cyclopentene Ring

Modifications of the cyclopentene ring are crucial for both the synthesis of the target molecule and for its subsequent functionalization. Key transformations include olefin metathesis for its formation and hydrogenation or dehydrogenation for modifying its saturation.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds by rearranging alkene fragments. wikipedia.org The synthesis of this compound can be envisioned through a cross-metathesis (CM) reaction. This approach would typically involve the reaction between cyclopentene and a suitable partner like 4-chlorostyrene, catalyzed by transition metal complexes.

The generally accepted mechanism, proposed by Yves Chauvin, involves a metal-carbene (alkylidene) complex that reacts with an olefin to form a four-membered metallacyclobutane intermediate. wikipedia.orgacs.org This intermediate then cleaves in a different manner to release a new olefin and a new metal-carbene, which propagates the catalytic cycle. acs.org For the synthesis of this compound, the reaction would proceed as follows:

Initiation : The catalyst, a metal-carbene complex [M]=CH₂, reacts with 4-chlorostyrene.

Propagation : A metallacyclobutane intermediate forms and cleaves to release a new carbene, [M]=CH-Ar (where Ar is 4-chlorophenyl). This new carbene then reacts with cyclopentene.

Turnover : A second metallacyclobutane intermediate is formed between the [M]=CH-Ar carbene and cyclopentene. This ring opens to yield the desired product, this compound, and regenerates a metal-carbene that can continue the cycle.

Catalysts for this transformation are typically ruthenium-based (Grubbs catalysts) or molybdenum-based (Schrock catalysts), known for their high activity and functional group tolerance. wikipedia.org Kinetically controlled E-selective cross-metathesis reactions have been developed, which are particularly relevant for producing specific isomers of substituted alkenes like alkenyl chlorides. nih.gov While Z-isomers of acyclic alkenyl halides are often thermodynamically favored, specialized molybdenum-based catalysts can furnish the E-isomers with high selectivity. nih.gov

Table 1: Key Features of Olefin Metathesis for Alkene Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Cross-Metathesis (CM) | wikipedia.org |

| Reactants | Cyclopentene and 4-chlorostyrene | Inferred |

| Catalysts | Grubbs (Ruthenium-based), Schrock (Molybdenum-based) | wikipedia.org |

| Mechanism | Chauvin mechanism via metallacyclobutane intermediates | acs.org |

| Driving Force | Often driven by the release of a volatile byproduct like ethylene (B1197577) | wikipedia.org |

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation reactions allow for the interconversion between the cyclopentenyl and cyclopentyl forms of the molecule.

Hydrogenation: The double bond of the cyclopentene ring in this compound can be selectively hydrogenated to yield 1-chloro-4-cyclopentylbenzene. This transformation is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃). Studies on the hydrogenation of chlorobenzene to produce cyclohexane (B81311) have shown that platinum colloidal nanocatalysts are effective. nih.gov In these studies, the reaction can proceed to full hydrogenation of the aromatic ring, but careful selection of conditions allows for selective transformations. nih.gov A critical aspect is avoiding hydrodechlorination, the undesired removal of the chlorine atom, which can be a competing side reaction.

Dehydrogenation: The reverse reaction, dehydrogenation of a precursor like 1-chloro-4-cyclopentylbenzene, can be used to introduce the double bond and form this compound. A common laboratory method involves radical bromination at the benzylic position using N-Bromosuccinimide (NBS) with a radical initiator, followed by elimination of the resulting bromide with a strong base like potassium tert-butoxide (t-BuOK) to form the alkene. reddit.com Another approach involves the oxidation of a saturated ring system. For instance, methods exist for the α,β-dehydrogenation of ketones via their zinc enolates, which could be adapted to related systems. organic-chemistry.org

Mechanistic Investigations of Synthetic Pathways

The formation of the C(sp²)-C(sp²) bond between the cyclopentene ring and the chlorophenyl group is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. Understanding the mechanisms of these pathways is essential for optimizing reaction conditions.

Elucidation of Catalytic Cycles

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. jyu.fi To form this compound, one could react 4-chlorophenylboronic acid with a 1-halocyclopentene or cyclopentenylboronic acid with a 1,4-dihalo-benzene. The catalytic cycle is well-established and involves three main steps: jyu.filibretexts.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., 1-bromo-4-chlorobenzene) to form a Pd(II) complex. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron species (e.g., cyclopentenylboronic acid) is transferred to the palladium(II) center, displacing the halide. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which re-enters the cycle. libretexts.orgchemrxiv.org

Heck Reaction: This reaction couples an alkene with an organohalide. organic-chemistry.org The target compound could be formed by reacting cyclopentene with a 1-halo-4-chlorobenzene (e.g., 1-iodo-4-chlorobenzene). The catalytic cycle for the Heck reaction proceeds as follows: libretexts.orguwindsor.ca

Oxidative Addition : The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a square planar Ar-Pd(II)-X complex.

Migratory Insertion (Carbopalladation) : The alkene (cyclopentene) coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydrido-palladium complex (H-Pd-X).

Catalyst Regeneration : A base is used to eliminate HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst. libretexts.orgresearchgate.net

Characterization of Reaction Intermediates

The direct observation of intermediates in these rapid catalytic cycles is challenging, but their existence is supported by stoichiometric studies, kinetic experiments, and computational modeling.

In Suzuki Coupling : The key intermediates are the Pd(II) species formed after oxidative addition (Aryl-Pd-X) and the subsequent complex formed after transmetalation (Aryl-Pd-R). libretexts.org Studies have identified a tetracoordinate boronate intermediate, formed by the reaction of the boronic acid with base, as the active species in the transmetalation step. chemrxiv.org

In the Heck Reaction : The catalytically active species is generally considered to be a 14-electron Pd(0) complex. princeton.edu After oxidative addition, a four-coordinate, square planar Pd(II) complex is formed. uwindsor.caprinceton.edu Following alkene insertion, an unstable σ-bonded alkyl-palladium complex is generated, which rapidly undergoes β-hydride elimination. researchgate.net The reaction can proceed through either a neutral or a cationic pathway, depending on the nature of the halide and the presence of additives, which affects the nature of the palladium intermediates. libretexts.orgprinceton.edu

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insight into reaction mechanisms and help identify the rate-determining step.

For the Heck reaction , it is widely accepted that the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step. researchgate.net The reactivity of the halide follows the order I > OTf > Br > Cl, which is consistent with the bond strengths. uwindsor.ca Kinetic studies can be performed by monitoring the concentration of reactants or products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For a reaction between iodobenzene (B50100) and an alkene, the rate can be described by a second-order rate law. researchgate.net

For the Suzuki-Miyaura coupling , the oxidative addition step is also frequently the rate-determining step. libretexts.org However, under certain conditions, the transmetalation or reductive elimination steps can become rate-limiting. Kinetic isotope effects (KIEs) have been used as a powerful tool to probe the mechanism, providing detailed insight into the transition states of the fundamental steps. chemrxiv.org

Table 2: Summary of Mechanistic and Kinetic Data for Formation Pathways

| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Reference |

|---|---|---|---|

| Key Intermediates | Pd(II)-Aryl, Pd(II)-Aryl-Alkenyl, Tetracoordinate boronate | Pd(0)L₂, Pd(II)-Aryl-Halide, σ-Alkyl-Pd(II) | libretexts.orgchemrxiv.orguwindsor.caprinceton.edu |

| Rate-Determining Step | Typically Oxidative Addition | Typically Oxidative Addition | libretexts.orgresearchgate.net |

| Halide Reactivity | I > Br > Cl | I > OTf > Br > Cl | libretexts.orguwindsor.ca |

| Kinetic Probes | Reactant/Product Monitoring, Kinetic Isotope Effects (KIEs) | Reactant/Product Monitoring, Hammett Plots | chemrxiv.orguwindsor.caresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 1 Cyclopentenyl 4 Chlorobenzene

Reactivity of the Cyclopentenyl Olefinic Moiety

The carbon-carbon double bond within the cyclopentene (B43876) ring is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and oxidation reactions.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction for alkenes, where an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. libretexts.orgnumberanalytics.com For unsymmetrical alkenes like 1-Cyclopentenyl-4-chlorobenzene, the regioselectivity of the addition is a key consideration. The reaction is initiated by the attack of the π electrons on an electrophile. libretexts.org

In the case of this compound, the addition of a protic acid like hydrogen bromide (HBr) would proceed via a carbocation intermediate. The stability of this intermediate determines the final product, following Markovnikov's rule. noaa.gov The rule states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. noaa.gov In this molecule, the carbon atom of the double bond attached to the phenyl ring is more substituted and can be stabilized by resonance with the aromatic ring, thus favoring the formation of a tertiary benzylic carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation leads to the final product. libretexts.org

| Reactant | Reagent | Predicted Major Product | Reaction Conditions |

| This compound | HBr | 1-(1-Bromocyclopentyl)-4-chlorobenzene | Typically in a non-polar solvent |

| This compound | HCl | 1-(1-Chlorocyclopentyl)-4-chlorobenzene | Typically in a non-polar solvent |

| This compound | H₂O, H₂SO₄ (catalyst) | 1-(4-Chlorophenyl)cyclopentan-1-ol | Acid-catalyzed hydration |

Radical Reactions

The double bond of the cyclopentenyl group can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which can be generated by light or heat. researchgate.net For instance, the addition of a radical to an alkene can lead to the formation of a new, more stable radical intermediate. researchgate.net In the context of this compound, the addition of a radical would likely occur at the less substituted carbon of the double bond to form a more stable benzylic radical.

Visible light-mediated atom transfer radical addition (ATRA) reactions have been successfully applied to styrenes, which are structurally similar to this compound. rsc.orgrsc.org These reactions allow for the difunctionalization of the double bond under mild conditions. nih.govacs.org For example, a photoinduced ATRA process could be used to introduce a fluorinated group and a bromine atom across the double bond. nih.gov

| Reactant | Reagents | Potential Product Type | Reaction Conditions |

| This compound | R• (Radical initiator) | Radical addition product | Light or heat |

| This compound | (Phenylsulfonyl)difluoromethyl iodide, photocatalyst | (Phenylsulfonyl)difluoromethylated addition product | Visible light, base |

| This compound | α-bromo-α-fluorocarbonyl compound, photocatalyst | Fluorinated benzyl (B1604629) bromide analog | Photoinduced |

Oxidative Transformations (e.g., with Potassium Permanganate)

The olefinic bond is susceptible to oxidation by various reagents, including potassium permanganate (B83412) (KMnO₄). The reaction with cold, dilute KMnO₄ typically results in the formation of a syn-diol (a dihydroxylated product where both hydroxyl groups are on the same side of the ring). This occurs through the formation of a cyclic manganate (B1198562) ester intermediate.

Under harsher conditions, such as hot, acidic, or basic KMnO₄, oxidative cleavage of the double bond can occur. For this compound, this would break the cyclopentene ring, leading to the formation of a dicarboxylic acid derivative. The specific products would depend on the exact reaction conditions.

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Cold, dilute KMnO₄, NaOH | 1-(4-Chlorophenyl)cyclopentane-1,2-diol | Low temperature |

| This compound | Hot, acidic KMnO₄ | 4-(4-Chlorobenzoyl)butanoic acid and other cleavage products | High temperature, acidic |

Hydroboration and Epoxidation Pathways

Hydroboration-Oxidation: This two-step reaction sequence is a valuable method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyoutube.com In the first step, a borane (B79455) reagent (e.g., BH₃ in THF) adds across the double bond in a syn-fashion, with the boron atom attaching to the less sterically hindered carbon. masterorganicchemistry.comyoutube.com For this compound, the boron would add to the carbon not attached to the aromatic ring. The subsequent oxidation step, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron with a hydroxyl group, yielding an alcohol. masterorganicchemistry.comyoutube.com This results in the formation of 2-(4-chlorophenyl)cyclopentan-1-ol.

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane ring). wikipedia.org The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. For this compound, the reaction would yield 1-(4-chlorophenyl)-6-oxabicyclo[3.1.0]hexane. Asymmetric epoxidation methods have been developed for styrenes, which could potentially be applied to achieve enantioselective synthesis of the epoxide. pnas.orgnih.gov

| Reaction Type | Reagents | Intermediate/Product | Key Features |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 2-(4-Chlorophenyl)cyclopentan-1-ol | Anti-Markovnikov, syn-addition |

| Epoxidation | m-CPBA | 1-(4-Chlorophenyl)-6-oxabicyclo[3.1.0]hexane | Stereospecific, formation of a three-membered ring |

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group in this compound is generally less reactive than the cyclopentenyl moiety under many conditions. The chlorine atom is a deactivating, ortho-para directing group for electrophilic aromatic substitution. However, the primary focus here is on nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) because the electron-rich aromatic ring repels nucleophiles. britannica.com However, the reaction can be facilitated if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. libretexts.orgchemistrysteps.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.org

In this compound, the cyclopentenyl group is generally considered to be a weak electron-donating group. Therefore, it does not activate the ring for SNAr reactions. In fact, it may slightly deactivate it. Consequently, nucleophilic aromatic substitution on this compound would require harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles. britannica.com The reaction is not expected to proceed under standard laboratory conditions. For SNAr to be a viable pathway, the aromatic ring would need to be further substituted with strong electron-withdrawing groups like nitro groups. libretexts.org

| Reactant | Nucleophile | Expected Reactivity | Reasoning |

| This compound | NaOH | Very low to none under normal conditions | The cyclopentenyl group is not a strong activating group for SNAr. |

| This compound | NH₃ | Very low to none under normal conditions | Lack of activation of the aromatic ring. |

| 1-(4-Chlorophenyl)-2-nitrocyclopentene (hypothetical) | RO⁻ (alkoxide) | Higher reactivity expected | The nitro group would act as an activating group for SNAr. |

Metal-Catalyzed Cross-Coupling with Different Nucleophiles

The aryl chloride in this compound can be activated for cross-coupling reactions using transition metal catalysts, most notably palladium and nickel complexes. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted derivatives.

Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the coupling of a wide array of amines with various aryl halides, including the less reactive aryl chlorides. wikipedia.orgtcichemicals.comresearchgate.net For a substrate like this compound, a typical Buchwald-Hartwig amination would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction with aryl chlorides. Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often effective in promoting the oxidative addition step, which can be the rate-limiting step for these less reactive substrates. tcichemicals.combeilstein-journals.org

Common bases used include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). tcichemicals.com The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. libretexts.orgtcichemicals.com While specific studies on this compound are not extensively documented in the provided search results, the general principles of the Buchwald-Hartwig amination are directly applicable.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux |

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 °C (MW) |

| [Ni(cod)₂] | SIPr·HCl | NaOtBu | Dioxane | 80 °C |

This table presents generalized conditions based on literature for aryl chlorides and may be adapted for this compound.

Nickel-catalyzed amination reactions have also emerged as a powerful alternative, sometimes offering complementary reactivity to palladium systems. nih.gov These reactions often utilize N-heterocyclic carbene (NHC) ligands and can proceed under milder conditions. nih.gov

Arylation and Alkylation Reactions

Arylation Reactions (Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. organic-chemistry.orgberkeley.edulibretexts.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. berkeley.edu For this compound, a Suzuki coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgjk-sci.com

The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the catalyst. organic-chemistry.orgjk-sci.com Similar to amination, the use of specialized ligands is often necessary for the successful coupling of aryl chlorides. jk-sci.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane |

| Fe₃O₄@SBA-15@NHC-Pd | K₂CO₃ | H₂O | Room Temp |

This table provides generalized conditions from the literature for aryl chlorides and can be a starting point for reactions with this compound. researchgate.net

Alkylation Reactions (Heck Reaction):

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov This reaction would allow for the introduction of a substituted alkene at the 4-position of the chlorobenzene ring of this compound.

The mechanism of the Heck reaction involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.govlibretexts.org A subsequent β-hydride elimination step forms the new alkene product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. nih.gov The regioselectivity of the Heck reaction is a key feature, often leading to the trans isomer of the product. organic-chemistry.org

While direct C-H alkylation using alkenes catalyzed by transition metals is a growing field, the Heck reaction remains a classic and reliable method for the alkylation of aryl halides. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) with Regioselectivity Analysis

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comquora.com In the case of this compound, the benzene (B151609) ring is substituted with two groups: the cyclopentenyl group and the chlorine atom. Both substituents influence the rate and regioselectivity of further electrophilic attack on the aromatic ring. vanderbilt.edulibretexts.org

The cyclopentenyl group is generally considered an alkyl group substituent. Alkyl groups are activating and ortho, para-directing. vanderbilt.eduyoutube.com They activate the ring through an inductive electron-donating effect (+I effect) and hyperconjugation, which both increase the electron density of the ring and stabilize the arenium ion intermediates at the ortho and para positions. vanderbilt.eduyoutube.com

In this compound, the two substituents are para to each other. The directing effects of both the activating cyclopentenyl group and the deactivating but ortho, para-directing chloro group will reinforce each other, directing incoming electrophiles to the positions ortho to the cyclopentenyl group (and meta to the chlorine) and ortho to the chlorine (and meta to the cyclopentenyl group).

Table 3: Predicted Regioselectivity of EAS on this compound

| Position of Attack | Influence of Cyclopentenyl Group | Influence of Chloro Group | Overall Effect |

| 2 (ortho to Cyclopentenyl) | Activating, Directing | Deactivating | Favorable |

| 3 (ortho to Chloro) | Activating | Deactivating, Directing | Favorable |

| 5 (ortho to Chloro) | Activating | Deactivating, Directing | Favorable |

| 6 (ortho to Cyclopentenyl) | Activating, Directing | Deactivating | Favorable |

Computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution with greater accuracy by calculating the relative energies of the possible intermediates. rsc.org

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions of this compound are primarily governed by van der Waals forces, specifically London dispersion forces, arising from the nonpolar hydrocarbon portions of the molecule (the cyclopentenyl ring and the benzene ring). The presence of the chlorine atom introduces a dipole moment, leading to dipole-dipole interactions, although these are generally weaker than the dispersion forces for a molecule of this size.

The planar nature of the aromatic ring suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, along with the van der Waals forces, will influence the packing of the molecules in the solid state and their behavior in solution, potentially leading to self-assembly into ordered structures under specific conditions. However, detailed studies on the self-assembly of this specific compound were not found in the search results.

Reaction Kinetics and Thermodynamics

Rate Law Determinations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations or pressures of reactants and constant parameters. uri.edu For reactions involving this compound, the rate law would need to be determined experimentally by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. libretexts.org

For a generic reaction A + B → C, the rate law takes the form: Rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. libretexts.orgyorku.ca

For example, in a metal-catalyzed cross-coupling reaction of this compound (A) with a nucleophile (B), the rate law would likely also depend on the concentration of the catalyst. To determine the rate law, one would conduct a series of experiments:

Vary the initial concentration of this compound while keeping the concentrations of the nucleophile and catalyst constant.

Vary the initial concentration of the nucleophile while keeping the concentrations of this compound and the catalyst constant.

Vary the concentration of the catalyst while keeping the reactant concentrations constant.

By comparing the initial rates of these experiments, the orders of the reaction with respect to each component can be determined. libretexts.org Once the orders are known, the rate constant k can be calculated. chemistrytalk.orglibretexts.org

Kinetic studies on the reaction of chlorobenzene with atomic chlorine at high temperatures have been performed, indicating that H-abstraction is a likely pathway. unt.edu While not directly determining the rate law for the reactions discussed above, this type of study provides insight into the fundamental reactivity of the C-H bonds in a chlorobenzene derivative. Specific rate law determinations for the reactions of this compound are not available in the provided search results.

Activation Energy Analysis

A thorough review of available scientific literature and chemical databases did not yield specific experimental or computational data regarding the activation energy (Ea) for reactions involving this compound. Activation energy is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. It is typically determined through kinetic studies that measure reaction rates at various temperatures, often utilizing the Arrhenius equation.

While studies on related compounds, such as the chlorination of cyclopentene or reactions of chlorobenzene, provide insights into the reactivity of the individual structural components of this compound, specific activation energy values for the formation or subsequent reactions of this particular compound are not documented in the searched resources. The activation energy for a given reaction of this compound would be influenced by the interplay between the cyclopentenyl group and the chlorophenyl moiety, including electronic and steric effects, which necessitates specific experimental investigation for accurate determination. Without dedicated studies on this compound, any discussion of its activation energy would be speculative and fall outside the scope of this scientifically rigorous article.

Equilibrium Constant Studies

Similar to the activation energy analysis, a comprehensive search of scientific literature and databases revealed no specific equilibrium constant (K) data for reactions in which this compound is a reactant or product. The equilibrium constant quantifies the extent to which a reversible reaction proceeds, indicating the relative concentrations of reactants and products at equilibrium.

The value of an equilibrium constant is dependent on the thermodynamic properties of the reactants and products, such as the change in Gibbs free energy (ΔG) for the reaction. While thermodynamic data exists for simpler, related structures like chlorobenzene, this information cannot be directly extrapolated to predict the equilibrium constants for reactions involving the more complex this compound molecule. The determination of equilibrium constants for reactions such as the synthesis or isomerization of this compound would require specific experimental measurements of component concentrations at equilibrium or detailed thermodynamic calculations. Such specific studies for this compound are not available in the public scientific literature reviewed.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including 1-Cyclopentenyl-4-chlorobenzene. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, more advanced NMR techniques are required for complete structural assignment and conformational analysis.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals by revealing correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the vinyl proton and the adjacent allylic protons on the cyclopentenyl ring, as well as between the different sets of methylene (B1212753) protons within the ring. It would also reveal the coupling relationships between the aromatic protons on the chlorobenzene (B131634) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. chemistrysteps.com It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton chemical shift to its corresponding carbon chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over longer ranges, typically two to four bonds. chemistrysteps.com This is crucial for piecing together the molecular skeleton. For instance, the aromatic protons would show correlations to the quaternary carbons of the benzene (B151609) ring and, importantly, to the vinylic carbons of the cyclopentenyl ring, confirming the connectivity between the two ring systems.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between the ortho protons of the chlorobenzene ring and the vinylic or allylic protons of the cyclopentenyl ring, providing insight into the preferred rotational conformation around the C-C bond connecting the two rings.

Table 1: Predicted 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aromatic Protons (ortho to Cl) | Aromatic Protons (meta to Cl) | Corresponding Aromatic CH Carbon | Quaternary Aromatic Carbons, Other Aromatic CH Carbons |

| Aromatic Protons (meta to Cl) | Aromatic Protons (ortho to Cl) | Corresponding Aromatic CH Carbon | Quaternary Aromatic Carbons, Vinylic Carbons, Other Aromatic CH Carbons |

| Vinylic Proton | Allylic Protons | Vinylic CH Carbon | Quaternary Aromatic Carbon, Allylic and other Cyclopentenyl Carbons |

| Allylic Protons | Vinylic Proton, Methylene Protons | Allylic CH₂ Carbon | Vinylic Carbons, other Cyclopentenyl Carbons |

Solid-State NMR for Conformational Analysis of Derivatives

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the specific conformations and packing arrangements adopted in the crystalline state. maricopa.edu This is particularly relevant for derivatives of this compound, which may exhibit polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

By analyzing the chemical shifts and through-space dipolar couplings in the solid state, ssNMR can reveal details about intermolecular interactions, such as π–π stacking of the chlorobenzene rings, and determine the precise torsional angles in the crystal lattice. maricopa.edu For example, in a study of N-benzhydrylformamide derivatives, solid-state NMR was instrumental in defining the system as rigid and identifying specific molecular conformations within the crystal structure.

Dynamic NMR for Rotational Barriers

The single bond connecting the cyclopentenyl and chlorobenzene rings is subject to restricted rotation, leading to the existence of different rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of processes that interconvert these isomers. mdpi.com

By acquiring NMR spectra at various temperatures, one can observe changes in the line shapes of signals from protons near the rotational axis. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. youtube.com

The coalescence temperature and the frequency difference between the signals at low temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net Studies on other biaryl and aryl-alkene systems have shown that the size of the rotational barrier is influenced by steric hindrance and electronic effects of the substituents. acs.org For this compound, DNMR could quantify the energy barrier to rotation around the C-C bond, providing fundamental data on its conformational flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the parent ion, which can be used to deduce its elemental formula. For this compound, HRMS would be able to distinguish its molecular formula, C₁₁H₁₁Cl, from other potential formulas with the same nominal mass. nih.gov

Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any chlorine-containing fragments, with two peaks separated by approximately 2 Da in a roughly 3:1 intensity ratio. nih.gov

Table 2: Exact Masses for Molecular Ions of this compound

| Molecular Ion | Elemental Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₁₁³⁵Cl | 178.05493 |

| [M+2]⁺ | C₁₁H₁₁³⁷Cl | 180.05201 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating them and inducing fragmentation. acs.org In an MS/MS experiment, the molecular ion of this compound would be selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. This provides direct evidence for the connectivity of the molecule.

The fragmentation pathways can be predicted based on the stability of the resulting cations and neutral losses. Plausible fragmentation pathways for this compound would include:

Loss of a chlorine radical: Forming a [C₁₁H₁₁]⁺ cation.

Cleavage of the bond between the rings: Leading to a chlorophenyl cation [C₆H₄Cl]⁺ and a cyclopentenyl radical, or a cyclopentenyl cation [C₅H₇]⁺ and a chlorophenyl radical. The cyclopentenyl cation [C₅H₇]⁺ (m/z 67) is a known stable fragment from cyclopentene (B43876) itself. chemicalbook.com

Retro-Diels-Alder (RDA) reaction: Though less common for five-membered rings, fragmentation of the cyclopentenyl ring could occur.

By analyzing the masses of the fragment ions, a detailed map of the molecule's fragmentation can be constructed, which serves as a fingerprint for its identification and structural confirmation. chemicalbook.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. For a compound like this compound, IMS-MS would offer significant advantages in distinguishing it from isomers and other closely related compounds that may have identical masses.

In a typical IMS-MS experiment, ions of this compound would be generated using a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These ions are then introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their velocity is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube is known as its drift time, which is related to its ion mobility.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups and determining the molecular structure of compounds like this compound. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the atoms and the strength of the chemical bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum would be a composite of the vibrational modes of the chlorobenzene and cyclopentenyl moieties.

Key vibrational modes expected for this compound include:

Aromatic C-H stretches: These typically appear in the region of 3100-3000 cm⁻¹.

Alkene C-H stretch: The C-H bond on the cyclopentenyl double bond would also absorb in this region.

Aliphatic C-H stretches: The CH₂ groups of the cyclopentenyl ring will show symmetric and asymmetric stretching vibrations between 2960 and 2850 cm⁻¹. nist.gov

C=C stretches: The aromatic ring C=C stretching vibrations are expected to produce a set of sharp bands between 1600 and 1450 cm⁻¹. The C=C stretch of the cyclopentenyl group would also fall in this region, though its intensity may vary. For example, in styrene (B11656), the vinyl C=C stretch is observed around 1683 cm⁻¹. researchgate.net

C-Cl stretch: The stretching vibration of the carbon-chlorine bond is a key feature for chlorobenzene and its derivatives. For chlorobenzene itself, this mode is observed around 707.7 cm⁻¹. nih.gov In substituted chlorobenzenes, this band can be found in the 1090-1054 cm⁻¹ range. nih.gov

Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong band is expected between 840 and 810 cm⁻¹.

The table below summarizes the expected FT-IR vibrational frequencies for the functional groups present in this compound, based on data from analogous compounds. ijermt.orgacs.orgspectroscopyonline.comquimicaorganica.orgnih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Chlorobenzene Ring |

| Alkene C-H Stretch | 3100 - 3000 | Cyclopentenyl Group |

| Aliphatic C-H Stretch | 2960 - 2850 | Cyclopentenyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Chlorobenzene Ring |

| Alkene C=C Stretch | ~1650 | Cyclopentenyl Group |

| C-Cl Stretch | 1090 - 700 | Chlorobenzene Ring |

| Aromatic C-H Out-of-Plane Bending | 840 - 810 | 1,4-Disubstituted Benzene |

Raman Spectroscopy (e.g., FT-Raman, Surface-Enhanced Raman Scattering)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, are strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of both the aromatic ring and the cyclopentenyl group. The ring-breathing mode of the benzene ring, a symmetric vibration that appears around 1000 cm⁻¹, is typically a strong and sharp peak in the Raman spectrum. researchgate.net For chlorobenzene, a strong Raman line is observed at 1002.8 cm⁻¹, which is assigned to the C-C stretching vibration of the benzene ring. oup.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS could be employed to obtain a high-sensitivity spectrum of this compound, potentially allowing for the detection of trace amounts of the compound.

The following table presents a comparison of expected vibrational modes for this compound in FT-IR and Raman spectroscopy. ijermt.orgacs.orgresearchgate.netnih.gov

| Vibrational Mode | Expected FT-IR Activity | Expected Raman Activity |

| Aromatic C-H Stretch | Medium to Strong | Medium |

| Alkene C=C Stretch | Medium | Strong |

| Aromatic Ring Breathing | Weak to Medium | Strong |

| C-Cl Stretch | Strong | Medium |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination of Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a molecule. This technique requires a single, high-quality crystal of the compound. While obtaining a suitable crystal of this compound itself might be challenging, derivatives of this compound could be synthesized to facilitate crystallization. bohrium.com

The data obtained from SC-XRD analysis would provide unambiguous confirmation of the connectivity of the atoms in the molecule, the conformation of the cyclopentenyl ring, and the planarity of the chlorobenzene ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, in derivatives, potentially hydrogen bonding or halogen bonding. nih.govrsc.org Studies on substituted benzene derivatives have shown that the nature and position of the substituents significantly influence the crystal packing. nih.govznaturforsch.comresearchgate.net

Powder X-ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, which consist of a large number of small, randomly oriented crystallites. While PXRD does not provide the same level of structural detail as SC-XRD, it is a valuable tool for identifying the crystalline phases present in a sample and for assessing its purity. rsc.orggoogle.comdioxin20xx.org

The PXRD pattern of a crystalline solid is a unique fingerprint that can be used to identify it by comparison with a database of known patterns. For this compound, a PXRD analysis could be used to confirm that a synthesized sample is a single crystalline phase and to monitor for the presence of any crystalline impurities. The technique is also sensitive to changes in the crystal structure that might occur under different conditions, such as temperature or pressure. The analysis of various organohalogen compounds by PXRD is a common practice in materials science and pharmaceutical development. rsc.orgcolab.wsresearchgate.net

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from starting materials, byproducts, and isomers.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most probable approach. researchgate.net This typically involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. researchgate.netresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the aromatic ring and the cyclopentenyl group, this compound is expected to be a relatively non-polar compound, leading to strong retention on a C18 column.

A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, would likely be employed to ensure good resolution from potential impurities. researchgate.net Advanced detection methods such as Diode Array Detection (DAD) or UV-Vis spectroscopy provide valuable information. The chromophoric phenyl and cyclopentenyl groups will exhibit characteristic UV absorbance. wur.nl A DAD detector can record the entire UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometer can be coupled with the HPLC system (LC-MS). nih.govacs.org

A hypothetical HPLC analysis of a sample containing this compound and related impurities might yield the following results:

| Compound | Hypothetical Retention Time (min) | Key UV-Vis λmax (nm) |

| 4-Chlorobenzaldehyde | 3.5 | 254 |

| 1-Cyclopentenylbenzene | 8.2 | 248 |

| This compound | 10.5 | 258 |

| 1,4-Dichlorobenzene (B42874) | 9.8 | 225 |

This table is illustrative and based on general principles of reversed-phase chromatography.

GC-MS is a powerful technique for the analysis of volatile compounds and provides both qualitative and quantitative information. nih.govfxcsxb.com this compound is expected to be sufficiently volatile and thermally stable for GC analysis. In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. docbrown.info The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, the presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio). docbrown.info

Key expected fragments in the mass spectrum of this compound would include:

The molecular ion peak [C₁₁H₁₁Cl]⁺.

Loss of a chlorine atom to give [C₁₁H₁₁]⁺.

Fragments corresponding to the chlorophenyl group [C₆H₄Cl]⁺.

Fragments corresponding to the cyclopentenyl group [C₅H₇]⁺.

A tropylium (B1234903) ion rearrangement, common for alkyl-substituted benzenes, could lead to a peak at m/z 91. whitman.edu

| Ion Fragment | Hypothetical m/z | Relative Abundance |

| [C₁₁H₁₁Cl]⁺ (M⁺) | 178/180 | Moderate |

| [C₁₁H₁₀]⁺ | 142 | Low |

| [C₆H₄Cl]⁺ | 111/113 | High |

| [C₅H₇]⁺ | 67 | Moderate |

| [C₇H₇]⁺ (Tropylium) | 91 | Moderate |

This table presents predicted fragmentation patterns based on the principles of mass spectrometry.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a technique that provides information about the local chemical and electronic structure of a material at a high spatial resolution, often performed in a transmission electron microscope (TEM). wikipedia.orgeels.info In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a thin sample. wikipedia.org Some of these electrons undergo inelastic scattering, losing a specific amount of energy that is characteristic of the elemental composition and bonding in the sample. wikipedia.orgdectris.com

For this compound, EELS could provide nanoscale chemical information. The core-loss region of the EELS spectrum would show ionization edges corresponding to the carbon K-edge and the chlorine L-edge. The fine structure of these edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the local bonding environment and oxidation state of the atoms. youtube.com For instance, the carbon K-edge ELNES would exhibit features characteristic of both sp² hybridized carbons in the aromatic ring and the double bond of the cyclopentenyl group, and sp³ hybridized carbons in the cyclopentenyl ring. This could allow for the differentiation of the various carbon environments within the molecule. The low-loss region of the EELS spectrum provides information about plasmon excitations, which are related to the valence electron density. nih.gov

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Analysis

Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure and elemental composition of materials. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) involve irradiating a sample with X-rays or UV photons, respectively, and measuring the kinetic energy of the emitted photoelectrons.

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical state of the elements present. For this compound, XPS would be able to identify the presence of carbon and chlorine. High-resolution spectra of the C 1s and Cl 2p core levels would provide insight into the chemical bonding. The C 1s spectrum would be expected to be a composite of peaks corresponding to the different carbon environments: C-C bonds in the cyclopentenyl ring, C=C bonds in both the ring and the aromatic system, and the C-Cl bond. The binding energy of the carbon atom attached to the chlorine atom would be shifted to a higher value due to the electronegativity of chlorine.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy UV photons and probes the valence electronic states. The UPS spectrum of this compound would reveal information about the molecular orbitals, particularly the π-orbitals of the aromatic ring and the cyclopentenyl double bond. Studies on similar molecules like chlorobenzene have shown distinct features in the UPS spectrum corresponding to the π-system and the lone pair electrons of the chlorine atom. acs.org

| Technique | Information Obtained | Hypothetical Binding Energy (eV) |

| XPS | ||

| C 1s (C-C, C-H) | Carbon in aliphatic and aromatic C-H bonds | ~284.8 |

| C 1s (C=C) | Carbon in aromatic and olefinic double bonds | ~284.5 |

| C 1s (C-Cl) | Carbon bonded to chlorine | ~286.0 |

| Cl 2p | Chlorine core level | ~200 |

| UPS | ||

| π-orbitals | Aromatic and olefinic π-system | 5-10 |

| Cl lone pair | Chlorine non-bonding electrons | ~11 |

This table provides illustrative binding energies based on data for related compounds. aip.orgnist.gov

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not present in publicly accessible research databases. While the computational methods outlined in the query—such as Density Functional Theory (DFT), Ab Initio calculations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Conformational Analysis—are standard techniques in computational chemistry, it appears that they have not been specifically applied to "this compound" in published research.

Consequently, it is not possible to provide the requested in-depth article with specific research findings, data tables, and detailed analysis for each of the outlined sections and subsections, as no dedicated studies on this particular molecule could be located.

Theoretical and Computational Chemistry Studies of 1 Cyclopentenyl 4 Chlorobenzene

Reaction Mechanism Elucidation via Computational Pathways

Transition State Characterization and Reaction Barrier Calculations

In computational chemistry, a transition state (TS) represents a first-order saddle point on a potential energy surface, corresponding to the highest energy structure along a reaction pathway. The characterization of this state is crucial for understanding reaction mechanisms and calculating reaction rates.

A transition state search for a reaction involving 1-Cyclopentenyl-4-chlorobenzene, such as an electrophilic addition of a reagent like hydrogen bromide (HBr) to the cyclopentene (B43876) double bond, would be performed using quantum mechanical methods. The geometry of the TS is optimized, and its nature is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the structure along the reaction coordinate toward the reactants and products.

The energy difference between the optimized reactants and the transition state defines the activation energy or reaction barrier (ΔE‡). This value is a key determinant of the reaction kinetics.

Hypothetical Reaction Barrier Data for Electrophilic Addition to this compound

The following table illustrates the type of data generated from such a calculation. Energies are hypothetical and presented in kilocalories per mole (kcal/mol).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + HBr | 0.00 |

| Transition State | Highest energy point during H-Br addition | +15.5 |

| Intermediate | Carbocation formed after H addition | +5.2 |

| Product | 1-(2-bromocyclopentyl)-4-chlorobenzene | -10.8 |

| Calculated Barrier (ΔE‡) | Energy(TS) - Energy(Reactants) | 15.5 |

Intrinsic Reaction Coordinate (IRC) Computations

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS connects the intended reactants and products. rowansci.comprotheragen.ai An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface in both the forward and reverse directions. scm.comskku.edu

Starting from the transition state geometry for a reaction of this compound, the IRC path would be followed. dailymotion.com The forward path should lead to the reaction product (e.g., the final addition product), and the reverse path should lead back to the initial reactants (the alkene and the electrophile). rowansci.comskku.edu This procedure provides a clear depiction of the structural changes occurring throughout the reaction and definitively validates the calculated transition state for the specific mechanism being studied. protheragen.airesearchgate.net The output is typically visualized as a plot of energy versus the reaction coordinate. dailymotion.com

Solvent Effects in Computational Modeling

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. nih.gov Computational models account for these effects using either implicit or explicit solvent models. wikipedia.org

Implicit Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgmdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, like hydrogen bonding, but is significantly more computationally demanding. ucsb.edu

For a reaction involving this compound, modeling the reaction in different solvents would likely alter the calculated reaction barrier. For instance, a reaction that proceeds through a charged intermediate would be significantly stabilized by a polar solvent, thereby lowering the activation energy compared to the gas phase or a nonpolar solvent.

Hypothetical Solvent Effects on Reaction Barrier (ΔE‡)

This table illustrates how the calculated activation energy for a hypothetical reaction could vary with the solvent model used.

| Solvent | Dielectric Constant (ε) | Model Type | Hypothetical ΔE‡ (kcal/mol) |

| Gas Phase | 1 | - | 18.0 |

| Toluene (B28343) | 2.4 | Implicit (PCM) | 16.2 |

| Dichloromethane | 9.1 | Implicit (PCM) | 14.5 |

| Acetonitrile (B52724) | 37.5 | Implicit (PCM) | 12.8 |

| Water | 78.4 | Implicit (PCM) | 11.5 |

Noncovalent Interaction (NCI) Analysis and Intermolecular Bonding

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. rsc.orgacs.orgyoutube.com It is based on the electron density and its derivatives. The results are typically rendered as 3D isosurfaces, where the color indicates the nature of the interaction. researchgate.net

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions like van der Waals forces.

Red surfaces denote strong repulsive or steric clashes.

For this compound, an NCI analysis of a dimer or a crystal structure would reveal key intermolecular bonding patterns. These could include π-π stacking interactions between the chlorobenzene (B131634) rings, C-H···π interactions where a hydrogen from the cyclopentenyl group of one molecule interacts with the aromatic ring of another, and potential halogen bonding involving the chlorine atom. imperial.ac.uknih.govucl.ac.uk Such analyses are critical for understanding crystal packing and the behavior of the compound in condensed phases.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.comrsc.org An MD simulation for this compound would involve placing one or more molecules in a simulation box, often filled with a solvent like water, and calculating the forces between atoms and the resulting motions based on classical mechanics.

These simulations provide insight into: